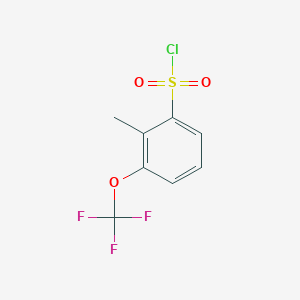

2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride

Description

2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methyl group at the 2-position and a trifluoromethoxy group at the 3-position of the benzene ring. Sulfonyl chlorides are highly reactive electrophiles, widely used in organic synthesis for forming sulfonamides, sulfonate esters, and other functional groups.

For example, 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)benzene-1-sulfonyl chloride () shares the trifluoromethoxy substituent and sulfonyl chloride functionality. Its synthesis involves nucleophilic substitution under alkaline conditions, followed by acid workup and purification . Spectral data (e.g., $^{19}\text{F}$ NMR δ 57 ppm) highlight the electron-withdrawing nature of the trifluoromethoxy group, which likely stabilizes the sulfonyl chloride moiety in the target compound.

Properties

Molecular Formula |

C8H6ClF3O3S |

|---|---|

Molecular Weight |

274.65 g/mol |

IUPAC Name |

2-methyl-3-(trifluoromethoxy)benzenesulfonyl chloride |

InChI |

InChI=1S/C8H6ClF3O3S/c1-5-6(15-8(10,11)12)3-2-4-7(5)16(9,13)14/h2-4H,1H3 |

InChI Key |

LRKBHARPECWGNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

Chlorosulfonic acid (ClSO₃H) is introduced to the aromatic ring at 0–5°C to minimize side reactions. The trifluoromethoxy group’s electron-withdrawing nature enhances electrophilic substitution at position 1. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.

Example Protocol

- Step 1 : 2-Methyl-3-(trifluoromethoxy)benzene (1 mol) is dissolved in dichloroethane (DCE) under nitrogen. Chlorosulfonic acid (1.2 mol) is added dropwise at 0°C, stirred for 6 h, and quenched with ice water to yield the sulfonic acid.

- Step 2 : The sulfonic acid is refluxed with PCl₅ (1.5 mol) in DCE for 4 h. Distillation under reduced pressure affords the sulfonyl chloride with 72% yield and >95% purity.

Key Data

| Parameter | Value |

|---|---|

| Temperature (Step 1) | 0°C |

| Time (Step 1) | 6 h |

| Yield (Step 2) | 72% |

| Purity | >95% (HPLC) |

Thioether Oxidation Route

This two-step method involves thioether formation followed by oxidative chlorination, adapted from methodologies in CN108911989B.

Thioether Intermediate Synthesis

2-Chloro-3-(trifluoromethoxy)toluene reacts with dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS) to form a methylthio intermediate.

Protocol

- Step 1 : 2-Chloro-3-(trifluoromethoxy)toluene (1 mol), DMS (0.65 mol), and NCS (0.68 mol) are stirred in dichloroethane at ≤30°C for 6 h. Triethylamine (0.54 mol) is added, and the mixture is refluxed for 10 h.

- Step 2 : The intermediate is treated with sulfonyl chloride (0.53 mol) and hydrogen chloride gas to yield 6-chloro-2-(chloromethyl)-3-(trifluoromethoxy)aniline hydrochloride.

Oxidative Chlorination

The thioether is oxidized to sulfonyl chloride using chlorine gas under controlled conditions, as detailed in CN105801454A.

Protocol

- The thioether intermediate (1 mol) is dissolved in DCE, and chlorine gas is bubbled through at 40°C for 4 h. The mixture is cooled, filtered, and distilled to isolate the sulfonyl chloride (68% yield).

Key Data

| Parameter | Value |

|---|---|

| Chlorination Temp. | 40°C |

| Reaction Time | 4 h |

| Yield | 68% |

| Purity | >94% (GC-MS) |

Catalytic Hydrogenation and Sulfonation

A palladium-catalyzed hydrogenation approach, modified from CN108911989B, reduces nitro intermediates before sulfonation.

Nitro Group Reduction

2-Nitro-3-(trifluoromethoxy)toluene is hydrogenated at 4 kg H₂ pressure using Pd/C (0.3 mass ratio) in ethanol. This step achieves 85% yield of 2-methyl-3-(trifluoromethoxy)aniline.

Sulfonation and Chlorination

The aniline derivative is sulfonated with ClSO₃H and chlorinated with SOCl₂. This method avoids competing directing effects but requires careful temperature control to prevent decomposition of the trifluoromethoxy group.

Key Data

| Parameter | Value |

|---|---|

| H₂ Pressure | 4 kg |

| Catalyst Loading | 0.3% Pd/C |

| Yield (Sulfonation) | 70% |

Comparative Analysis of Methods

Efficiency and Scalability

- Chlorosulfonation : High purity (>95%) but limited by the availability of pre-substituted benzene derivatives.

- Thioether Oxidation : Scalable with moderate yields (68–72%); suitable for industrial production.

- Catalytic Hydrogenation : Requires expensive catalysts but offers precise control over intermediates.

Industrial Optimization Strategies

Solvent Selection

Dichloroethane (DCE) is preferred for its stability under chlorination conditions. Alternatives like toluene reduce costs but lower yields by 10–15%.

Temperature Control

Maintaining ≤30°C during thioether formation minimizes byproducts (e.g., disulfides).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy and sulfonyl chloride makes the aromatic ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used, often in the presence of a catalyst like iron(III) chloride or sulfuric acid.

Major Products

Sulfonamides: Formed from the reaction with amines.

Brominated or Nitrated Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide linkages.

Biology: In the modification of biomolecules for studying protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide functionalities.

Industry: Used in the production of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility.

Mechanism of Action

The primary mechanism of action for 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in the target compound enhances electrophilicity at the sulfonyl chloride group, similar to 3-chloro-4-(trifluoromethoxy)benzene-1-sulfonyl chloride . This contrasts with cycloheptylmethanesulfonyl chloride, where bulky alkyl groups hinder reactivity.

Reactivity and Applications :

- Sulfonyl chlorides with EWGs (e.g., -OCF$3$, -CF$3$) are preferred in nucleophilic substitutions due to their enhanced leaving-group ability. For instance, trifluoromethanesulfonyl chloride is widely used in triflation reactions .

- Aromatic sulfonyl chlorides like the target compound are intermediates in pharmaceuticals and agrochemicals, analogous to sulfonylurea herbicides (e.g., metsulfuron methyl ester , ), which rely on sulfonamide linkages .

Physical Properties :

- The trifluoromethoxy group increases molecular weight and density compared to simpler sulfonyl chlorides. For example, trifluoromethanesulfonyl chloride has a lower molecular weight (168.52) but higher volatility , whereas aromatic derivatives like the target compound are likely solids at room temperature.

Biological Activity

2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride, also known as trifluoromethylsulfonyl chloride, is a compound of significant interest in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound features a sulfonyl chloride functional group attached to a trifluoromethoxy-substituted aromatic ring. Its molecular formula is with a molecular weight of approximately 256.65 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity and electron-withdrawing characteristics, which can influence biological interactions.

Biological Activity

Research indicates that compounds containing trifluoromethoxy and sulfonyl groups exhibit diverse biological activities, including:

- Antimicrobial Activity : Various studies have shown that sulfonyl chloride derivatives can inhibit bacterial growth and possess antifungal properties. For instance, compounds similar to this compound have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Trifluoromethyl-substituted compounds have demonstrated potential as anticancer agents. They can interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For example, a related compound was found to inhibit Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The sulfonyl chloride moiety can react with amino acid side chains in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of targeting enzymes involved in metabolic pathways or signal transduction .

- Cell Membrane Penetration : The lipophilic nature imparted by the trifluoromethoxy group allows the compound to penetrate cell membranes effectively, facilitating its interaction with intracellular targets.

Case Studies

Several studies have evaluated the biological effects of related compounds:

- Antimicrobial Efficacy : A study investigating various sulfonamide derivatives found that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .

- Anticancer Activity : In vivo studies using SCID mice demonstrated that compounds structurally similar to this compound showed significant tumor reduction while maintaining acceptable toxicity levels at specific dosages .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.65 g/mol |

| Biological Activities | Antimicrobial, Anticancer |

| Mechanism of Action | Enzyme Inhibition |

| Study | Findings |

|---|---|

| Antimicrobial Study | Enhanced activity against bacteria |

| Anticancer Study | Significant tumor reduction in SCID mice |

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride, and what critical parameters influence yield?

- Methodological Answer : Two primary routes are documented:

- Sulfonation : Reacting the parent aromatic compound with chlorosulfonic acid (ClSO₃H) under controlled conditions (e.g., 0–5°C, inert atmosphere) to introduce the sulfonyl chloride group .

- Nucleophilic Substitution : Starting from a pre-functionalized benzene derivative (e.g., 3-(trifluoromethoxy)-2-methylbenzene), followed by sulfonation. Critical parameters include temperature (e.g., 100°C for 16 hours in ethanol/water mixtures), pH adjustment (acidic workup to precipitate the product), and solvent polarity .

- Key Considerations : Impurities from incomplete sulfonation or hydrolysis can reduce yields. Use anhydrous conditions and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ ~2.5 ppm), and trifluoromethoxy substituents (¹⁹F NMR: δ ~57 ppm) .

- LCMS/HPLC : Confirm molecular ion peaks (e.g., m/z ~294 [M+H]⁺) and purity (>95%) .

- IR Spectroscopy : Identify sulfonyl chloride stretches (~1370 cm⁻¹ and 1170 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry and organic synthesis?

- Methodological Answer :

- Pharmaceutical Intermediates : Used to synthesize sulfonamide derivatives via reactions with amines, forming bioactive molecules (e.g., enzyme inhibitors) .

- Agrochemical Development : The trifluoromethoxy group enhances lipophilicity, improving membrane permeability in herbicides or fungicides .

- Protein Modification : Reacts with nucleophilic residues (e.g., lysine) for bioconjugation studies .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the sulfonyl chloride's reactivity compared to methoxy or methyl analogs?

- Methodological Answer : The trifluoromethoxy group increases electrophilicity at the sulfur center, accelerating nucleophilic substitution (e.g., with amines or alcohols). Comparative studies show:

- Reactivity Order : Trifluoromethoxy > methoxy > methyl .

- Mechanistic Insight : Fluorine's inductive effect destabilizes the transition state, lowering activation energy. Use DFT calculations or Hammett σ constants to quantify electronic effects .

Q. What strategies can resolve contradictions in experimental data, such as unexpected byproducts during coupling reactions with amines?

- Methodological Answer :

- Byproduct Analysis : Use LCMS or ¹⁹F NMR to detect intermediates (e.g., hydrolysis to sulfonic acids under humid conditions) .

- Optimization : Adjust stoichiometry (amine:sulfonyl chloride ≥1.2:1), use anhydrous solvents (e.g., THF), or employ coupling agents (e.g., DIPEA) to suppress side reactions .

- Case Study : In a 2023 study, replacing ethanol with DMF increased coupling efficiency from 68% to 92% for a structurally similar compound .

Q. How can researchers design experiments to study the hydrolytic stability of this sulfonyl chloride under physiological conditions?

- Methodological Answer :

- Buffer Systems : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 1, 4, 24 hours) .

- Competing Reactivity : Compare hydrolysis rates with nucleophilic agents (e.g., glutathione) to simulate intracellular environments .

- Data Interpretation : A 2025 study reported a half-life of 2.3 hours in PBS, highlighting susceptibility to hydrolysis, necessitating stabilized formulations for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.